Technical Monograph: Butyl Dimethylcarbamate (CAS 7304-97-4)
Technical Monograph: Butyl Dimethylcarbamate (CAS 7304-97-4)
Topic: CAS number for Carbamic acid, dimethyl-, butyl ester CAS Registry Number: 7304-97-4
A Structural Probe for Cholinesterase Inhibition and Carbamate Synthesis
Executive Summary & Identity
Butyl dimethylcarbamate (CAS 7304-97-4) is an organic ester belonging to the alkyl carbamate class. While often overshadowed by its aromatic pharmaceutical cousins (e.g., Rivastigmine, Neostigmine), this molecule serves as a critical Structure-Activity Relationship (SAR) probe in drug discovery. It allows researchers to isolate the effects of the carbamoyl moiety (
This guide details the physicochemical profile, synthesis pathways, and biological mechanism of action for CAS 7304-97-4, specifically focusing on its utility in characterizing cholinesterase (ChE) active sites.
Physicochemical Profile
| Parameter | Data | Technical Note |
| CAS Number | 7304-97-4 | Unique identifier.[1] |
| IUPAC Name | Butyl N,N-dimethylcarbamate | Also known as Butyl dimethylcarbamate. |
| Molecular Formula | ||
| Molecular Weight | 145.20 g/mol | Low MW facilitates membrane permeability. |
| Boiling Point | ~162.2°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~0.937 g/cm³ | Less dense than water; phase separates in aqueous workups. |
| Solubility | DMSO, Chloroform, Ethanol | Poorly soluble in water; requires co-solvent (e.g., <1% DMSO) for biological assays. |
Synthesis & Manufacturing Protocols
To ensure high purity (>98%) for biological screening, two primary synthetic routes are recommended. The choice depends on reagent availability and waste management requirements.
Route A: The Carbamoyl Chloride Method (Preferred for Lab Scale)
This method offers the highest atom economy for the ester portion and simplifies purification.
Reaction Logic: Nucleophilic acyl substitution where n-butanol attacks dimethylcarbamoyl chloride. The base (Triethylamine/Pyridine) acts as a proton scavenger to drive the equilibrium forward and prevent acid-catalyzed reversal.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under
atmosphere. -
Reagents: Charge RBF with n-Butanol (1.0 equiv) and dry Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Triethylamine (
, 1.2 equiv) and catalytic DMAP (0.1 equiv) to accelerate acylation. -
Addition: Cool to 0°C. Dropwise add Dimethylcarbamoyl chloride (1.1 equiv).
-
Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (stain with
; carbamates are not UV active). -
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (remove excess amine), then brine. -
Purification: Vacuum distillation (bp ~65°C at 10 mmHg) or Flash Chromatography (Hexanes/EtOAc).
Route B: The Chloroformate Method (Alternative)
Useful if dimethylamine gas/solution is readily available.
Reaction:
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of Route A, highlighting the critical intermediate transition state.
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of Butyl dimethylcarbamate.
Biological Mechanism: Cholinesterase Inhibition
Butyl dimethylcarbamate acts as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Unlike simple competitive inhibitors, carbamates form a covalent bond with the enzyme, but this bond hydrolyzes much slower than the natural substrate (acetylcholine).
The Kinetic Mechanism
-
Michaelis Complex: The carbamate enters the active site gorge. The butyl chain interacts with the hydrophobic regions (though weaker than aryl groups), and the carbonyl oxygen aligns with the oxyanion hole.
-
Carbamylation: The serine hydroxyl (catalytic triad) attacks the carbonyl carbon. The leaving group (butoxide) is released.
-
Carbamylated Enzyme: The enzyme is now "poisoned." The dimethylcarbamoyl moiety is covalently attached to the serine.
-
Decarbamylation (Reactivation): Water slowly hydrolyzes the ester bond, regenerating the free enzyme. This rate (
) determines the duration of inhibition.
Key Insight for Researchers: Because CAS 7304-97-4 lacks an aromatic ring (unlike physostigmine), it does not engage in pi-cation interactions with the Trp84 residue in the AChE active site. Therefore, it is an excellent negative control to test the necessity of pi-stacking for novel inhibitor designs.
Mechanism Visualization
Figure 2: Kinetic pathway of pseudo-irreversible inhibition. Note the slow hydrolysis step (k3) which defines the duration of action.
Validated Experimental Protocol: Ellman’s Assay
To determine the
Reagents
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Human Recombinant AChE or Electrophorus electricus AChE.
-
Inhibitor: Butyl dimethylcarbamate (dissolved in 100% DMSO, diluted to <1% final conc).
Step-by-Step Workflow
-
Preparation: Prepare serial dilutions of Butyl dimethylcarbamate (
to ). -
Pre-Incubation (CRITICAL):
-
Mix Enzyme + Inhibitor in buffer.
-
Incubate for 20–30 minutes at 25°C.
-
Why? This allows the carbamylation reaction (
) to reach equilibrium. Without this, you only measure competitive binding, not the covalent inhibition.
-
-
Reaction Initiation: Add DTNB and ATCh substrate simultaneously.
-
Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.
Self-Validation Check:
-
Blank: Buffer + DTNB + Substrate (no enzyme) = Zero slope.
-
Positive Control: Run Rivastigmine in parallel. If Rivastigmine
deviates >20% from literature, the enzyme activity is compromised.
Safety & Toxicology Profile
While less toxic than organophosphates, alkyl carbamates carry specific risks.
-
Carcinogenicity: Alkyl carbamates (specifically ethyl carbamate) are known genotoxic carcinogens. While the butyl ester is less potent, it should be treated as a potential carcinogen .
-
Handling:
-
Skin: Permeates skin easily due to lipophilicity. Use Nitrile gloves (double gloving recommended).
-
Inhalation: Low vapor pressure at RT, but aerosols are hazardous. Always handle in a fume hood.
-
-
Disposal: Do not pour down the drain. Incinerate as hazardous organic waste containing nitrogen.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12384, Butyl dimethylcarbamate. Retrieved from [Link]
-
Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry. (Context: Establishes the mechanism of carbamate pseudo-irreversible inhibition). Retrieved from [Link]
-
ChemSrc. (2024). Butyl N,N-dimethylcarbamate - CAS 7304-97-4 Properties and Synthesis. Retrieved from [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Retrieved from [Link]
-
Pound, A. W., & Lawson, T. A. (1976). Carcinogenesis by carbamic acid esters and their binding to DNA. Cancer Research. (Context: Toxicology of alkyl carbamates). Retrieved from [Link]
